![molecular formula C17H17N3O2 B2999536 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 440650-70-4](/img/structure/B2999536.png)
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the molecular formula C17H17N3O2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, the family of compounds to which the given compound belongs, has been studied extensively. A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the compounds was between 67-93% .Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid consists of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 295.336 Da and the monoisotopic mass is 295.132080 Da .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the nature of the substituents. For example, brominated aminopyrazole is more reactive than its non-brominated counterpart due to the electronic nature of the respective substituents .Scientific Research Applications
Synthesis and Bioactivity of Pyrazole and Pyrimidine Derivatives
Anticancer Activity of Pyrazolopyrimidinone Derivatives
Research into pyrazolopyrimidinone derivatives has shown significant potential in anticancer activity. A study on the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated various compounds' ability to inhibit the growth of human breast adenocarcinoma cell lines. Compounds displayed potent inhibitory activity, highlighting the therapeutic potential of pyrazole and pyrimidine derivatives in cancer treatment (Abdellatif et al., 2014).
Antibacterial Activities of Pyrazole-carboxylic Acid Derivatives
Another aspect of research focuses on the antibacterial properties of derivatives of pyrazole-carboxylic acids. Compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed significant activity against both Gram-positive and Gram-negative bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives
Studies on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have shown cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in developing new chemotherapeutic agents. This highlights the importance of structural modifications in enhancing biological activity and opens avenues for further research in cancer therapy (Hassan et al., 2014).
Mechanism of Action
Target of Action
It is suggested that this compound may have potential for the development of active small molecules .
Mode of Action
It is known that the compound possesses structural lability due to the low energy of the conformational transition, which allows it to adjust to the active site of the desired target .
Biochemical Pathways
It is part of the pyrazolo[1,5-a]pyrimidines (pps) family, which has been identified as strategic compounds for optical applications .
Result of Action
Compounds in the pps family have been found to have potential applications in biological fields, particularly in cancer therapeutics .
properties
IUPAC Name |
5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-4-5-7-13(10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDVGIFEPSYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(N3C(=C(C=N3)C(=O)O)N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
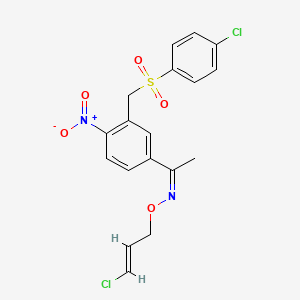
![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)
![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)
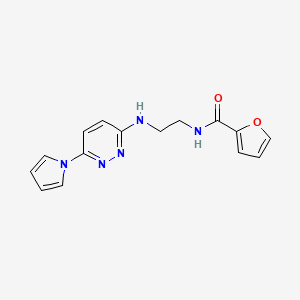
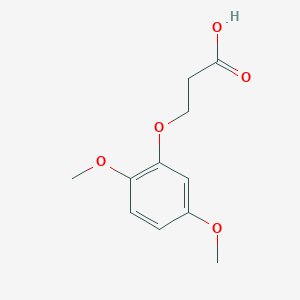
amine](/img/structure/B2999468.png)

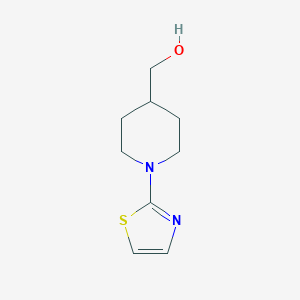
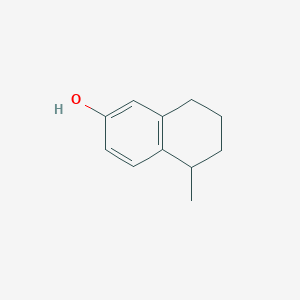
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2999475.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2999476.png)